molecular formula C11H10N2O2S2 B3007806 N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide CAS No. 864974-55-0

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B3007806
CAS No.: 864974-55-0
M. Wt: 266.33
InChI Key: QRQLKRCRJHAFLI-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and data from various studies.

Chemical Structure and Synthesis

The compound features a thiophene core with a carboxamide functional group, which is known to influence its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Preparation of Thiophene Derivatives : Starting materials often include thiophene-2-carboxylic acid and methylamine.
  • Formation of the Carboxamide : This is achieved through the reaction of the thiophene derivative with appropriate amine sources under controlled conditions.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit notable antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. In particular, compounds with thiophene moieties have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of thiophene derivatives has been investigated in several studies. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiophene derivatives may act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to genotoxic effects in rapidly dividing cells .
  • Modulation of Cell Signaling : By influencing signaling pathways, these compounds can alter cell cycle progression and induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of thiophene-based compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a derivative closely related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In vitro studies showed that a related compound reduced viability in MCF-7 breast cancer cells by more than 50% at concentrations below 10 µM, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
Thiophene Derivative AStructureHighModerate
Thiophene Derivative BStructureLowHigh

Properties

IUPAC Name

N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQLKRCRJHAFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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